6-Bromo-N-methylnicotinamide

Descripción

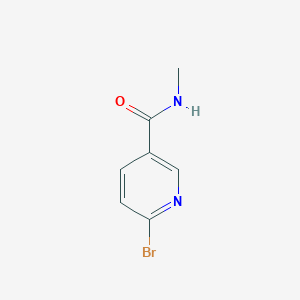

6-Bromo-N-methylnicotinamide (CAS: 869640-48-2) is a substituted pyridine derivative characterized by a bromine atom at the 6-position of the pyridine ring and a methylamide group at the nitrogen of the nicotinamide moiety. It is a high-purity compound (98%) used primarily in pharmaceutical and agrochemical research as a synthetic intermediate .

Propiedades

IUPAC Name |

6-bromo-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFJFJHQZAIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630543 | |

| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869640-48-2 | |

| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as N-methyl-6-azidonictinamide or N-methyl-6-thiocyanatonictinamide can be formed.

Oxidation Products: Oxidation can lead to the formation of N-methyl-6-bromonicotinic acid

Aplicaciones Científicas De Investigación

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of brominated nicotinamide derivatives on biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of nicotinamide-related pathways.

Industry: It is used in the development of specialty chemicals and as a building block in organic synthesis

Mecanismo De Acción

The mechanism of action of 6-Bromo-N-methylnicotinamide is not fully understood. it is believed to interact with nicotinamide-related pathways. The bromine atom may facilitate interactions with specific proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Nicotinamide/Bromopyridine Derivatives

Research Findings and Trends

- Pharmaceutical Relevance : this compound is prioritized in kinase inhibitor development due to its balanced solubility and hydrogen-bonding profile, whereas chloro-fluoro analogs (e.g., substituted phenyl 5-bromo-2-chloronicotinates) are explored for photostability in materials science .

- Synthetic Challenges : Bromine at the 6-position complicates direct functionalization compared to 2- or 4-bromo derivatives, requiring optimized catalysts for cross-coupling reactions .

Actividad Biológica

6-Bromo-N-methylnicotinamide (Br-NMN) is a derivative of nicotinamide, a form of vitamin B3, known for its various biological activities. This compound features a bromine atom at the 6-position and a methyl group attached to the nitrogen atom, which may influence its biochemical properties and interactions with biological targets. The following sections detail its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₈H₈BrN₂O

- Molecular Weight : 214.06 g/mol

- Structural Characteristics : The presence of the bromine substituent enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is believed to involve:

- Molecular Targets : Interaction with enzymes or receptors that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor.

- Signaling Pathways : Modulation of pathways related to cell growth, apoptosis, and metabolic regulation.

Biological Activities

Research indicates that Br-NMN exhibits several biological properties:

Antimicrobial Activity

Br-NMN has shown potential antimicrobial effects, particularly against mycobacterial strains. The halogen substituents may enhance its binding affinity to microbial targets, leading to increased efficacy in therapeutic applications.

Antiparasitic Activity

Studies have explored the antiparasitic properties of Br-NMN. For instance, modifications in similar compounds have demonstrated improved activity against parasites, suggesting that Br-NMN could possess comparable effects .

Cytotoxicity and Cancer Research

The compound's structural similarity to nicotinamide suggests potential roles in cancer metabolism. Research into nicotinamide N-methyltransferase (NNMT) indicates that derivatives like Br-NMN could influence cancer cell metabolism and signaling pathways, potentially impacting tumor growth and survival .

Case Studies and Research Findings

Applications in Research

This compound is being investigated for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new antimicrobial or anticancer agents.

- Biochemical Studies : As a substrate analog for NAD-dependent enzymes, it may be useful in studying metabolic pathways involving NAD+ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.